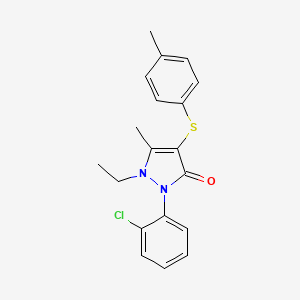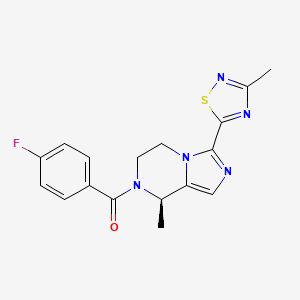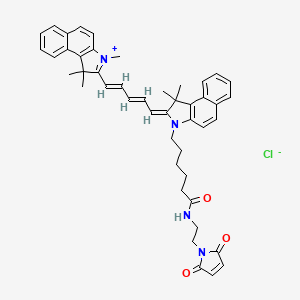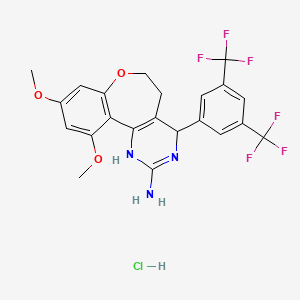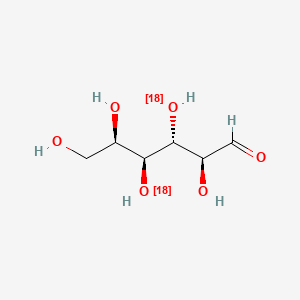
D-talose-18O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-talose-18O2 is a rare sugar molecule, specifically an isotopically labeled form of D-talose, where two oxygen atoms are replaced with the isotope oxygen-18. D-talose itself is an aldohexose, a type of monosaccharide with six carbon atoms and an aldehyde group. It is classified as a rare sugar due to its limited natural occurrence. D-talose has gained attention for its potential antimicrobial and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: D-talose-18O2 can be synthesized through the epimerization of D-galactose using a finely tuned molybdenum oxide (MoO3) solid acid catalyst. The reaction involves the modulation of the valency ratio in Mo species (Mo5+/6+), resulting in improved Lewis acidity and porosity. The reaction is carried out in a water medium at 120°C for 30 minutes, yielding D-talose with high selectivity and carbon balance .
Industrial Production Methods: Industrial production of this compound is not widely established due to its rarity and high cost. the use of immobilized enzymes, such as L-ribose isomerase, has been explored for the conversion of D-tagatose to D-talose. This method involves the use of a packed bed reactor with commercial glucose isomerase, operating at optimal conditions of pH 8.0 and 60°C .
化学反応の分析
Types of Reactions: D-talose-18O2 undergoes various chemical reactions, including:
Epimerization: Conversion of D-galactose to D-talose using molybdenum oxide catalysts.
Isomerization: Conversion of D-tagatose to D-talose using L-ribose isomerase.
Common Reagents and Conditions:
Molybdenum oxide (MoO3): Used as a catalyst for epimerization reactions.
L-ribose isomerase: Enzyme used for isomerization reactions.
Major Products:
科学的研究の応用
D-talose-18O2 has several scientific research applications, including:
作用機序
The mechanism of action of D-talose-18O2 involves its interaction with specific molecular targets and pathways. For instance, the epimerization of D-galactose to D-talose is facilitated by the formation of a Mo-sugar complex, which influences the C1–C2 carbon shift. This mechanism is confirmed through isotopic labeling and NMR characterization . Additionally, D-talose exhibits antimicrobial and anti-inflammatory effects by inhibiting key enzymes and pathways involved in microbial growth and inflammation .
類似化合物との比較
D-tagatose: A low-calorie sweetener with applications in the food industry.
D-galactose: A common sugar that can be epimerized to form D-talose.
Uniqueness of D-talose-18O2: this compound is unique due to its isotopic labeling with oxygen-18, which allows for detailed studies of reaction mechanisms and metabolic pathways. Its rarity and specific biological activities also distinguish it from other similar compounds .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i11+2,12+2 |
InChIキー |
GZCGUPFRVQAUEE-AMUOQIKHSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


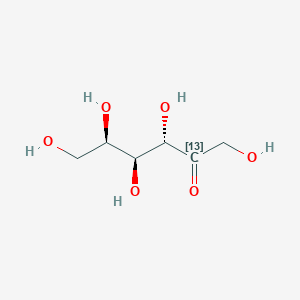
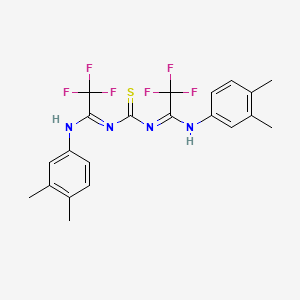
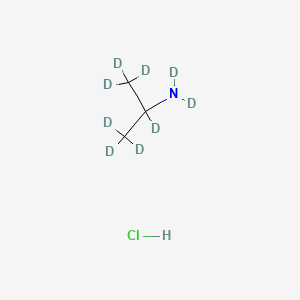
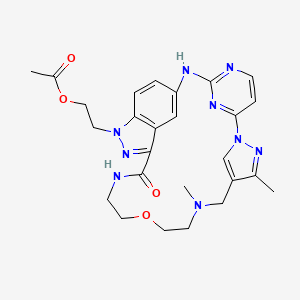
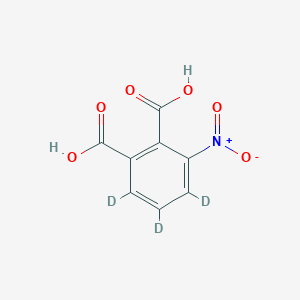
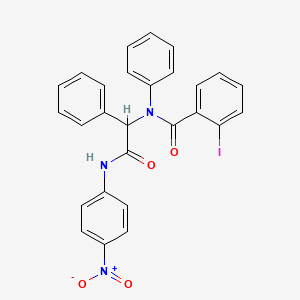
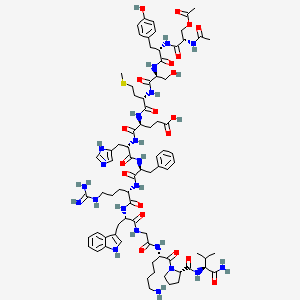
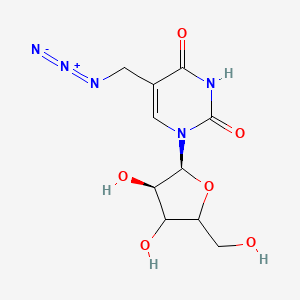
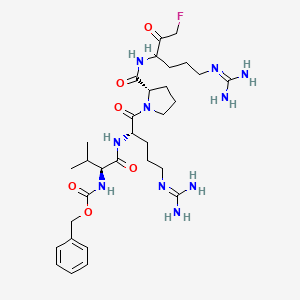
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
